N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide
Overview
Description
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide is a complex organic compound that features a chlorinated thiophene ring, an ethylideneamino group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-hydroxy-2,2-diphenylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol, with a catalytic amount of glacial acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and catalyst concentration. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxybenzamide
- **N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-hydroxy-3-methoxybenzamide
Uniqueness
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide is unique due to its diphenylacetamide moiety, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14(17-12-13-18(21)26-17)22-23-19(24)20(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,25H,1H3,(H,23,24)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFHWUWHKYGCMK-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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